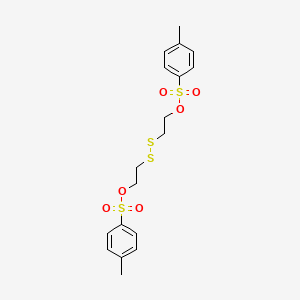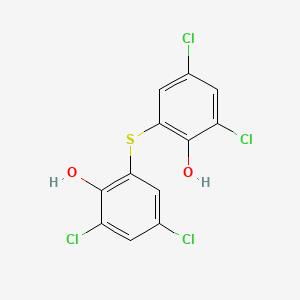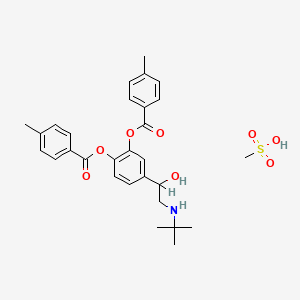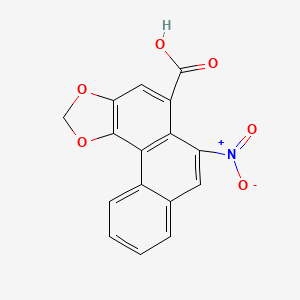
Aristolochic acid II
Overview
Description
Aristolochic Acid II (AA-II) is a naturally occurring compound found in plants of the Aristolochiaceae family . It is structurally similar to Aristolochic Acid I (AA-I), with the only difference being the methoxy group at C8 . It is one of the most abundant secondary metabolites produced in leaves, roots, and stems of these plants .
Synthesis Analysis
The total synthesis of the dA and dG adducts derived from AA-II has been described . These adducts were incorporated site-specifically into DNA oligomers and the spliced modified oligomers were transfected into mouse embryonic fibroblasts for further analysis .Molecular Structure Analysis
AA-II was separated and identified within milliseconds using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The separation was based on the difference in their ion mobility (K0), and identification was based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis
The metabolic activation of AA-II has been investigated . In vitro metabolism studies indicated that AA-II was metabolized to N-hydroxyaristolactam, which could either be reduced to aristolactams or rearranged to 7-hydroxyaristolactams via the Bamberger rearrangement .Physical And Chemical Properties Analysis
The octanol–water partition coefficients (Kow) of AA-II were determined using the traditional shake-flask method as a function of pH and ionic strength . The results show that the apparent Kow decreased by approximately four orders of magnitude as pH increased from 2 to 9 .Scientific Research Applications
-
Pharmacokinetic Study
- Field : Analytical and Bioanalytical Chemistry
- Application : Aristolochic acid analogues (AAAs), including Aristolochic Acid II, were once widely used in traditional pharmacopeias because of their anti-inflammatory properties. A method for rapid characterization of AAAs in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) .
- Method : AAAs were separated in the gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .
- Results : The method was validated and successfully applied to the pharmacokinetics study of AAAs in rats, offering a promising way for fast screening and evaluation of AAAs in biological samples .
-
Cancer Research
- Field : Oncology
- Application : Exposure to Aristolochic Acids (AAs) is a significant risk factor for severe nephropathy, and urological and hepatobiliary cancers .
- Method : Research in the 1990s and the early 2000s led to the recognition of AA as a potent carcinogen and nephrotoxin .
- Results : The International Agency for Research on Cancer (IARC) classified AA as a human carcinogen (group 1) in 2012 following the discovery of DNA adducts and mutations in the tumour suppressor gene TP53 in AA-exposed humans .
-
DNA Adduct Research
- Field : Biochemistry
- Application : The total synthesis of the dA and dG adducts derived from Aristolochic Acid II .
- Method : The total synthesis of the dA and dG adducts derived from AA-II was performed, allowing not only their complete chemical characterization but also their use as standards for the identification of AL-DNA adducts in human tissues by mass spectrometric methods .
- Results : The adducts were successfully synthesized and used as standards for the identification of AL-DNA adducts in human tissues .
-
Traditional Medicine
- Field : Traditional Medicine
- Application : Various species of Aristolochia have been used as medicinal herbs since the time of Hippocrates to treat diverse disorders including snake-bite, fever, infection, gout, diarrhea and inflammation . A traditional use of this herb, as its Greek name implies, has been to assist women in childbirth .
- Method : The specific methods of application or experimental procedures vary widely depending on the specific disorder being treated and the traditional medicinal practices of the region .
- Results : While these traditional uses have been documented, it’s important to note that the safety and efficacy of these treatments are not well-studied, and the use of Aristolochic Acid II is associated with significant health risks .
-
Environmental Contamination Research
- Field : Environmental Science
- Application : Research into the environmental contamination caused by Aristolochic Acid II .
- Method : Studies have found that soil and water can be polluted by Aristolochic Acid II, which can then be transferred into edible crops and then animals and human bodies through the food chain .
- Results : These studies highlight the environmental risks associated with Aristolochic Acid II and the potential for it to cause harm to both the environment and human health .
-
Toxicity and Pathogenicity Research
- Field : Toxicology
- Application : Research into the toxicity and pathogenicity of Aristolochic Acid II .
- Method : Clinical studies have claimed that treatment with Aristolochic Acid II also has risks of mutational burdens and urothelial carcinoma .
- Results : These studies have led to warnings from organizations like the FDA, recommending that all botanical remedies known or suspected to contain Aristolochic Acid II should be discarded .
-
Detoxication Techniques
- Field : Traditional Chinese Medicine
- Application : Research into detoxication techniques for Aristolochic Acid II-containing traditional Chinese medicines .
- Method : Techniques such as processing (Paozhi), compatibility (Peiwu), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) have been reviewed .
- Results : Processing with honey or alkaline salts is the most widely used method in practical production . PLE and SFE can also achieve an excellent reducing rate for Aristolochic Acid II in a much shorter processing time .
-
Cytotoxicity and Genotoxicity Research
- Field : Toxicology
- Application : Research into the cytotoxicity and genotoxicity of Aristolochic Acid II .
- Method : Studies have shown that both Aristolochic Acid I and Aristolochic Acid II cause acute tubular necrosis and extensive cortical interstitial fibrosis, which are typical symptoms of cancer .
- Results : Aristolochic Acid II-treated mice exhibit comparatively mild symptoms .
-
Nephrotoxicity Research
- Field : Nephrology
- Application : Research into the nephrotoxic effects of Aristolochic Acid II .
- Method : Studies have shown that Aristolochic Acid II is associated with kidney damage .
- Results : Aristolochic Acid II has been proven to be one of the culprits in the mass incidents of aristolochic acid nephropathy .
Safety And Hazards
Future Directions
Despite several warnings on the toxic effects of AA-II by the US Food and Drug Administration and the regulatory authorities of some other countries, AA-related adverse events still occur, especially in the Asian and Balkan regions . Therefore, more strict precautions should be taken to protect the public from AA exposure .
properties
IUPAC Name |
6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXETVZNQYRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197166 | |
| Record name | Aristolochic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid II | |
CAS RN |
475-80-9 | |
| Record name | Aristolochic acid II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARISTOLOCHIC ACID II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



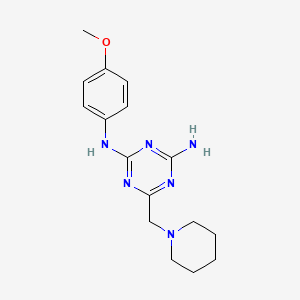
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)

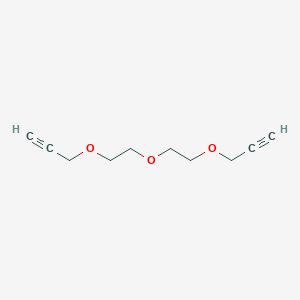
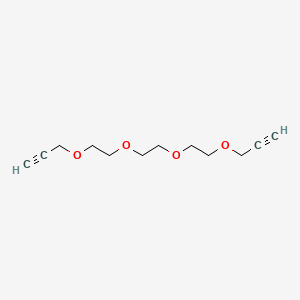
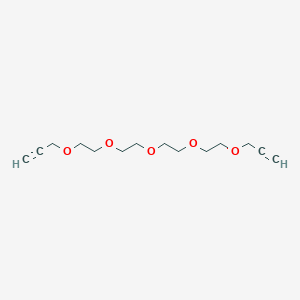
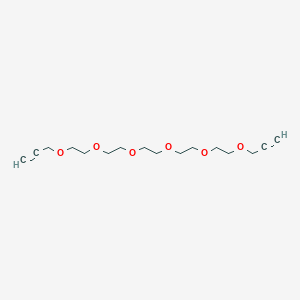
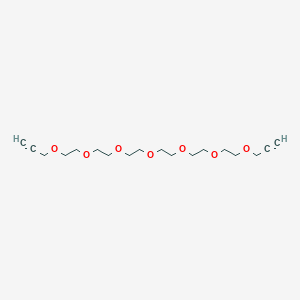
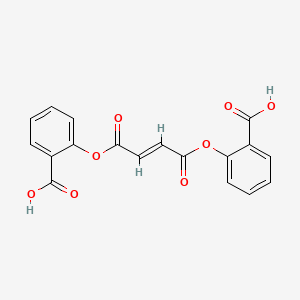
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
